molecular formula C18H11ClN6O B12203917 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B12203917
M. Wt: 362.8 g/mol
InChI Key: OMECXMMYGDIPGC-UHFFFAOYSA-N
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Description

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions. One common route includes the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides, followed by cyclization and functionalization steps . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like acid chlorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol stands out due to its specific structural features, which confer high potency and selectivity as a CDK2 inhibitor. Its unique combination of a pyrazolo and triazolo moiety enhances its binding affinity and biological activity .

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

3-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-12-4-2-5-13(8-12)25-17-15(9-21-25)18-22-16(23-24(18)10-20-17)11-3-1-6-14(26)7-11/h1-10,26H

InChI Key

OMECXMMYGDIPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

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